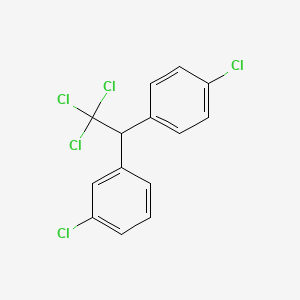
m,p'-DDT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M,p'-ddt is an insecticide.
Wissenschaftliche Forschungsanwendungen
Agricultural Use
Insecticide Properties
m,p'-DDT is primarily known for its effectiveness as an insecticide. It was widely used in agriculture to control pests on crops due to its high potency and residual activity. Studies have shown that this compound can significantly reduce pest populations, leading to increased agricultural yields. However, its persistence in the environment has raised concerns about bioaccumulation and toxicity in non-target species .
Public Health Applications
Vector Control
One of the notable applications of this compound is in vector control programs aimed at reducing the incidence of vector-borne diseases such as malaria and dengue fever. The compound has been used in indoor residual spraying (IRS) to kill mosquitoes that transmit these diseases. Research indicates that IRS with this compound can lead to significant reductions in malaria transmission rates .
Health Impacts
Despite its effectiveness in vector control, this compound has been associated with adverse health outcomes. Epidemiological studies have linked exposure to this compound with various health issues, including reproductive disorders, developmental delays in children, and increased risk of certain cancers . These findings have prompted regulatory agencies to reconsider the use of this compound in public health initiatives.
Environmental Impact
Ecotoxicology
The environmental persistence of this compound poses significant risks to wildlife. Studies have documented its accumulation in the food chain, leading to toxic effects on birds and aquatic organisms. For instance, this compound exposure has been linked to eggshell thinning in birds, which adversely affects reproduction rates .
Soil and Water Contamination
Research indicates that this compound can contaminate soil and water systems, leading to long-term ecological consequences. Its breakdown products, such as p,p'-DDE (a metabolite), are also persistent environmental pollutants that pose additional risks .
Potential Therapeutic Uses
Pharmaceutical Research
Recent studies have explored the potential therapeutic applications of this compound beyond its insecticidal properties. Research into its pharmacological effects has suggested possible uses in treating certain conditions due to its interaction with biological systems at the cellular level . For example, some studies have investigated its role in modulating endocrine functions and neurodevelopmental processes .
Case Studies
Eigenschaften
CAS-Nummer |
4329-07-1 |
|---|---|
Molekularformel |
C14H9Cl5 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
1-chloro-3-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl5/c15-11-6-4-9(5-7-11)13(14(17,18)19)10-2-1-3-12(16)8-10/h1-8,13H |
InChI-Schlüssel |
LMNGXUAFBMMCLT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
4329-07-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
M,p'-ddt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















